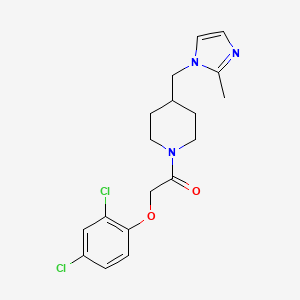
2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a synthetic compound known for its complex chemical structure and versatile applications. This compound falls under the category of piperidine derivatives, which are often explored for their potential biological activities and therapeutic uses.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with a suitable benzyl halide derivative, followed by cyclization with an imidazole derivative. Specific conditions like temperature, pH, and solvent choice play crucial roles in ensuring high yield and purity.
Industrial production methods: : Industrial-scale synthesis of this compound may employ batch or continuous flow processes, optimized for maximum efficiency and minimal waste. Catalysts and advanced purification techniques, like crystallization or chromatography, are often used to achieve the desired product quality.
Chemical Reactions Analysis
Types of reactions it undergoes: : This compound primarily undergoes substitution and addition reactions due to the presence of the imidazole and piperidine moieties. Oxidation and reduction reactions are also feasible, altering the electronic characteristics and potentially modifying biological activities.
Common reagents and conditions used in these reactions: : Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions vary, but maintaining a controlled environment, such as inert atmosphere or specific temperature ranges, is crucial for optimal reactions.
Major products formed from these reactions: : Reaction products vary depending on the reagents and conditions. Substitution reactions often yield various functionalized derivatives, whereas oxidation and reduction may result in modified aromatic systems or altered heterocyclic structures.
Scientific Research Applications
Chemistry: : In chemistry, this compound is utilized as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology: : In biological research, it is explored for its potential interactions with biological targets, contributing to understanding of biochemical pathways and mechanisms.
Medicine: : The compound's structure suggests potential pharmacological properties, making it a candidate for drug discovery and development, particularly in fields like oncology and neurology.
Industry: : Industrial applications may include its use in materials science, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone involves interaction with specific molecular targets, possibly receptors or enzymes. Its piperidine and imidazole rings are known to engage in hydrogen bonding and hydrophobic interactions, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with other similar compounds: : Compared to other piperidine derivatives, this compound is unique due to its combination of imidazole and dichlorophenoxy groups, which confer distinct chemical properties and biological activities.
Similar compounds: : Some similar compounds include other piperidine derivatives like 4-(2-phenylpiperidin-1-yl)butan-1-one and imidazole derivatives like 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. These compounds share structural features but differ in their chemical reactivity and biological applications.
For more detailed, specific and practical uses in industry and advanced applications, further research and empirical data would be required.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-13-21-6-9-23(13)11-14-4-7-22(8-5-14)18(24)12-25-17-3-2-15(19)10-16(17)20/h2-3,6,9-10,14H,4-5,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMPAFSLTCWWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
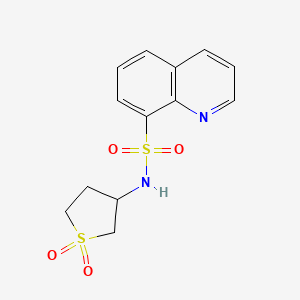
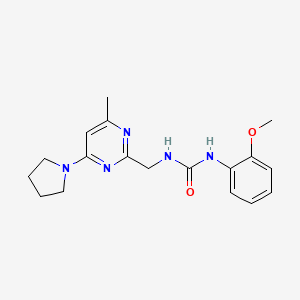
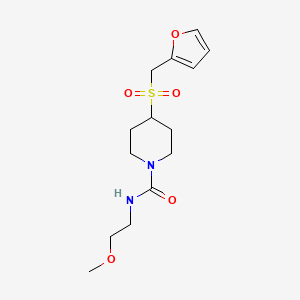
![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)
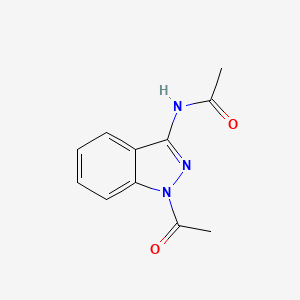

![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
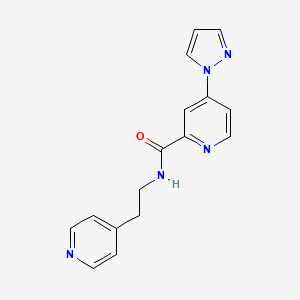
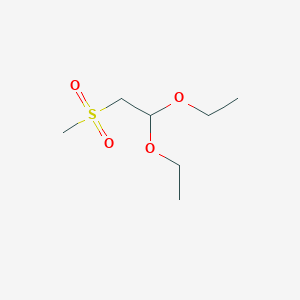
![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2808502.png)
